
Rineterkib hydrochloride
Übersicht
Beschreibung
Rineterkib hydrochloride is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) that is being investigated for its potential therapeutic applications, particularly in cancer treatment. It is known for its ability to inhibit the RAF and ERK1/2 kinases, which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making this compound a promising candidate for targeting cancers with mutations in this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rineterkib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound likely follows a similar multi-step synthetic process, scaled up to meet production demands. This involves optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Rineterkib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures, pressures, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific chemical transformation being performed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Rineterkib hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in cell signaling.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers with mutations in the MAPK pathway, including non-small cell lung cancer, pancreatic cancer, colorectal cancer, and ovarian cancer
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Wirkmechanismus
Rineterkib hydrochloride exerts its effects by inhibiting the activity of RAF and ERK1/2 kinases, which are key components of the MAPK pathway. This pathway is involved in regulating various cellular processes, including cell adhesion, cell cycle progression, cell migration, cell survival, differentiation, metabolism, proliferation, and transcription. By inhibiting these kinases, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Rineterkib hydrochloride is unique in its dual inhibition of RAF and ERK1/2 kinases, making it particularly effective against cancers with mutations in the MAPK pathway. Similar compounds include:
Sorafenib: A multikinase inhibitor targeting RAF, VEGFR, and PDGFR.
These compounds share some similarities with this compound but differ in their specific targets and mechanisms of action, highlighting the unique therapeutic potential of this compound in targeting the MAPK pathway.
Biologische Aktivität
Rineterkib hydrochloride, also known as compound B, is an investigational small molecule that acts as a potent inhibitor of extracellular signal-regulated kinases (ERK1 and ERK2). This compound is primarily being studied for its therapeutic potential in treating various cancers characterized by mutations in the mitogen-activated protein kinase (MAPK) pathway, particularly those involving KRAS and BRAF mutations.
Rineterkib functions by inhibiting the ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers. By blocking ERK1/2, Rineterkib disrupts downstream signaling cascades that promote tumor growth and metastasis. The inhibition of this pathway is particularly relevant in cancers with activating mutations, such as:
- KRAS-mutant non-small cell lung cancer (NSCLC)
- BRAF-mutant NSCLC
- KRAS-mutant pancreatic cancer
- KRAS-mutant colorectal cancer (CRC)
- KRAS-mutant ovarian cancer .
In Vitro Activity
Rineterkib has demonstrated significant biological activity in various cancer cell lines harboring KRAS and BRAF mutations. In vitro studies show that Rineterkib effectively reduces cell viability and induces apoptosis in these mutated cell lines. The mechanism involves the downregulation of key survival pathways and upregulation of pro-apoptotic factors.
In Vivo Efficacy
In preclinical models, particularly using Calu-6 human NSCLC xenograft models in mice, Rineterkib treatment resulted in a significant reduction of tumor volume. Doses of 50 mg/kg and 75 mg/kg were administered orally once daily or every two days over a period of 27 days, demonstrating its potential efficacy in vivo .
Case Studies
Several case studies have reported on the efficacy of Rineterkib in patients with advanced solid tumors. Notably, a recent clinical trial (NCT04097821) is evaluating the safety and efficacy of Rineterkib in combination with other agents for patients with myelofibrosis. Early results indicate promising responses in patients with specific genetic backgrounds .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Type | Model | Dosage | Outcome |
---|---|---|---|
In Vitro | KRAS/BRAF mutant cells | Varies | Reduced cell viability; apoptosis |
In Vivo | Calu-6 NSCLC xenograft | 50-75 mg/kg | Significant tumor volume reduction |
Clinical Trial | Advanced solid tumors | Combination therapy | Promising early response |
Eigenschaften
IUPAC Name |
4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrF3N5O2.ClH/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H/t13-,20-,21+,23-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUJMQIKTCOSFK-XKNHYIDFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrClF3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1715025-34-5 | |
Record name | Rineterkib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1715025345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.